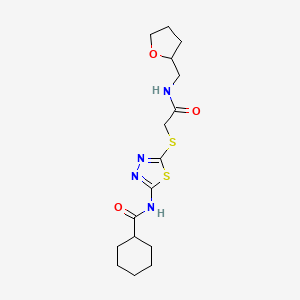

N-(5-((2-Oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H24N4O3S2 and its molecular weight is 384.51. The purity is usually 95%.

BenchChem offers high-quality N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Der Thiazolring in dieser Verbindung wurde mit verschiedenen biologischen Aktivitäten in Verbindung gebracht, darunter antimikrobielle Eigenschaften . Forscher haben Derivate von Thiazolen als potenzielle antimikrobielle Wirkstoffe untersucht. Angesichts des Vorhandenseins des Thiazolskeletts in unserer Verbindung könnte die Untersuchung ihrer antibakteriellen und antifungalen Wirkungen wertvoll sein.

Antioxidative Kapazität

Thiazole wurden mit antioxidativen Wirkungen in Verbindung gebracht. Die Bewertung der Fähigkeit unserer Verbindung, freie Radikale abzufangen und vor oxidativem Stress zu schützen, wäre aufschlussreich.

Zusammenfassend lässt sich sagen, dass die komplexe Struktur dieser Verbindung spannende Möglichkeiten für wissenschaftliche Untersuchungen bietet. Forscher sollten ihre antimikrobielle, Antitumor-, neuroprotektive und andere potenzielle Anwendungen untersuchen, um ihr volles therapeutisches Potenzial freizusetzen. 🌟 .

Biologische Aktivität

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be broken down into several key components:

- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Tetrahydrofuran Moiety : A cyclic ether that may enhance the solubility and bioavailability of the compound.

- Cyclohexanecarboxamide Core : Provides structural stability and may influence the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds containing thiadiazole and related moieties often exhibit significant biological activities. The following sections summarize various aspects of the biological activity of N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide. The presence of the thiadiazole ring is particularly noteworthy due to its role as an active pharmacophore in anticancer drug design.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Contains thiophene and thiadiazole rings | Anticancer activity against HepG-2 and A549 cell lines |

| N-(4-acetylthiazolium)-acetamide | Thiazole instead of thiadiazole | Antimicrobial properties |

| 6-Amino-N-(5-methylthiadiazole)-acetamide | Similar thiadiazole structure | Cytotoxic effects on cancer cells |

The combination of the tetrahydrofuran moiety with both thiadiazole and cyclohexanecarboxamide may enhance its biological activity compared to simpler derivatives.

Antimicrobial Activity

Compounds containing thiadiazole structures have also been explored for their antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes. The specific interactions of N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide with microbial targets remain to be fully elucidated.

The mechanism of action for this compound likely involves binding to specific molecular targets within cells. This can lead to modulation of enzyme activity or interference with cellular signaling pathways. Understanding these interactions is crucial for developing effective therapeutic agents.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicated that compounds with similar structural features to N-(5... exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents.

-

Antimicrobial Testing :

- In vitro tests demonstrated that derivatives of thiadiazoles show promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific effectiveness of N-(5... against particular strains remains an area for future exploration.

Eigenschaften

IUPAC Name |

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S2/c21-13(17-9-12-7-4-8-23-12)10-24-16-20-19-15(25-16)18-14(22)11-5-2-1-3-6-11/h11-12H,1-10H2,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRZODYOMTXYOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.